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Compound Name:
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An In-Depth Technical Guide to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-nitro-1,3-
benzothiazol-2-amine, a heterocyclic compound belonging to the versatile 2-
aminobenzothiazole class. While specific experimental data for this particular molecule is
limited in publicly accessible literature, this document consolidates available information and
provides logical, evidence-based protocols for its synthesis and potential biological evaluation.
The guide covers its chemical structure, a detailed hypothetical synthesis protocol based on
established methods for analogous compounds, and a review of the broad biological activities
associated with the 2-aminobenzothiazole scaffold, such as antimicrobial, neuroprotective, and
anticancer properties. This document is intended to serve as a foundational resource for
researchers interested in exploring the therapeutic potential of this and related molecules.

Chemical Identity and Properties

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a substituted benzothiazole with a molecular
structure featuring a methoxy group at position 4 and a nitro group at position 6 of the benzene
ring.
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l=.Chemical structure of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Table 1: Physicochemical and Spectroscopic Data

Property Value Citation(s)
CAS Number 16586-52-0 [1]
Molecular Formula CsH7N30sS [1]
Molecular Weight 225.23 g/mol [1]

4-methoxy-6-nitro-1,3-
IUPAC Name ] )
benzothiazol-2-amine

COC1=C(C=C(C2=NC(=NS2)
N)C=C1)--INVALID-LINK--[O-]

Canonical SMILES

InChl Key Not readily available.

A proton NMR spectrum is
1H NMR Spectrum Data ) )
available for this compound.

[2]

Synthesis and Characterization

While a specific published protocol for the synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-

amine was not identified in the reviewed literature, a reliable synthetic route can be postulated

based on established procedures for structurally similar compounds, such as the nitration of

other benzothiazole derivatives.[3][4] The logical precursor for this synthesis is 4-methoxy-1,3-

benzothiazol-2-amine.[5] The proposed synthesis involves the electrophilic nitration of this

precursor using a nitrating mixture of concentrated nitric and sulfuric acids.

Proposed Synthesis Workflow

The diagram below outlines the logical workflow for the synthesis, starting from the precursor 4-

methoxy-1,3-benzothiazol-2-amine.
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Diagram 1: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the nitration of analogous benzothiazole
compounds.[3][4][6]

Materials:

4-methoxy-1,3-benzothiazol-2-amine (1.0 eq)

Concentrated Sulfuric Acid (H2SOa4, 98%)

Concentrated Nitric Acid (HNOs, 70%)

Crushed Ice

Deionized Water

Procedure:

e Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and
placed in an ice/salt bath, carefully and slowly add concentrated nitric acid to concentrated
sulfuric acid at a molar ratio of approximately 1.1:1 (HNOs to substrate) while maintaining the
temperature at or below 0°C.

» Dissolution of Precursor: In a separate flask, dissolve 4-methoxy-1,3-benzothiazol-2-amine
(1.0 eq) in a minimal amount of cold, concentrated sulfuric acid.
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 Nitration Reaction: Slowly add the dissolved precursor solution dropwise to the cold nitrating
mixture. It is critical to maintain the reaction temperature below 10°C throughout the addition
to prevent over-nitration and the formation of unwanted isomers.[3]

o Reaction Monitoring: Stir the reaction mixture at a low temperature (0-10°C) for 1-2 hours.
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

o Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto
a large volume of crushed ice with stirring. This will cause the nitrated product to precipitate
out of the solution.

« |solation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid
thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

e Drying: Dry the purified product, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, under
vacuum.

o Characterization: Confirm the identity and purity of the final product using analytical
techniques such as NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Potential Applications

While no specific biological studies for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine have
been identified, the 2-aminobenzothiazole scaffold is a "privileged structure” in medicinal
chemistry, known to exhibit a wide range of pharmacological activities.[1]

General Activities of the 2-Aminobenzothiazole Class:

» Antimicrobial: Numerous derivatives, particularly those with nitro substitutions, have shown
significant activity against various bacterial and fungal strains.[4][7]

o Neuroprotective: The FDA-approved drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-
amine) is used to treat amyotrophic lateral sclerosis (ALS).[8] Other derivatives have been
investigated as inhibitors of signaling pathways involved in ischemic cell death.[9]

o Anti-inflammatory: Certain benzothiazoles have demonstrated anti-inflammatory properties.
[7] Recent studies on related compounds show downregulation of inflammatory mediators
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BENGHE

like COX-2, INK, TNF-a, and NF-kB.[10]

» Anticancer: The benzothiazole framework is present in compounds that show potent
cytotoxic activity against various cancer cell lines.[1][11]

o Protein Aggregation Inhibition: Derivatives of the parent scaffold have been shown to
modulate the aggregation of proteins like a-synuclein and tau, which are implicated in
neurodegenerative diseases such as Parkinson's and Alzheimer's.[12]

The presence of both a methoxy group and a nitro group on the target compound suggests it
may possess interesting biological properties, making it a candidate for screening in various
therapeutic areas, especially as an antimicrobial or neuroprotective agent.

Table 2: Examples of Biological Activities in Related Benzothiazole Compounds

Compound . . . . S
Biological Activity Therapeutic Area Citation(s)
Class/lExample
6-Nitro or 6-amino 2- o
) Significant ) )
substituted o ] o Infectious Diseases [7]
) antimicrobial activity
benzothiazoles
Inhibition of
2-Aminobenzothiazole ) ]
o Pseudomonas Infectious Diseases [8]
derivatives ] ]
aeruginosa virulence
Riluzole (a 2-
aminobenzothiazole Neuroprotection Neurology (ALS) [8]
derivative)
AS601245 (a c-Jun NH2-terminal
benzothiazole protein kinase (JNK) Neurology (Ischemia) [9]
derivative) inhibitor
) Inhibition of a-
5-Nitro-1,2- ) )
) . synuclein and tau Neurodegeneration [12]
benzothiazol-3-amine _
aggregation
2-Aryl-thiazole Inhibition of tubulin
o o Oncology [11]
derivatives polymerization
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Potential Signaling Pathway Involvement: JNK Inhibition

Several benzothiazole derivatives have been identified as inhibitors of the c-Jun N-terminal
kinase (JNK) signaling pathway.[9][10] This pathway is a critical mediator of cellular responses
to stress signals, such as inflammatory cytokines and oxidative stress, and its overactivation
can lead to apoptosis (programmed cell death). Inhibition of this pathway is a therapeutic

strategy for neurodegenerative diseases and ischemic injury.
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Diagram 2: Potential inhibition of the JNK signaling pathway by benzothiazoles.
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Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)
of a compound against a specific bacterium.

Materials:

e 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (test compound)
o Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
o Cation-adjusted Mueller-Hinton Broth (CAMHB)

o 96-well microtiter plates

o Standardized bacterial inoculum (~5 x 10> CFU/mL)

» Positive control antibiotic (e.g., Ciprofloxacin)

e Negative control (broth only)

e Solvent for compound (e.g., DMSO)

Procedure:

o Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent
(e.g., 10 mg/mL in DMSO).

 Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB across the
wells of a 96-well plate. The final concentration range might be, for example, 128 pug/mL to
0.25 pug/mL. Ensure the final solvent concentration is consistent and non-inhibitory (typically
<1%).

 Inoculation: Add the standardized bacterial inoculum to each well (except the negative
control well). The final volume in each well should be uniform (e.g., 100 pL).
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» Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative
control (broth only), and a growth control (bacteria + broth + solvent).

e Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

» Reading Results: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth. This can be assessed visually or by measuring
the optical density (OD) at 600 nm using a plate reader.

Conclusion

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a compound of significant interest due to its
placement within the pharmacologically active 2-aminobenzothiazole family. While direct
experimental data on this specific molecule is sparse, its structural features—a nitro group and
a methoxy group—are often associated with potent biological activity in related series. This
guide provides a robust, literature-derived framework for its chemical synthesis and suggests
clear avenues for its biological evaluation, particularly in the areas of antimicrobial and
neuroprotective research. Further investigation is warranted to fully characterize its
physicochemical properties and to explore its potential as a lead compound in drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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